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Compound of Interest

Compound Name: N-Nitroso Lisinopril

Cat. No.: B8821601 Get Quote

For researchers, scientists, and drug development professionals, ensuring the accurate and

reproducible quantification of N-Nitroso Lisinopril is paramount for regulatory compliance and

patient safety. This guide provides a framework for conducting an inter-laboratory comparison

of analytical methods for this specific nitrosamine impurity. Due to the limited availability of

public data from formal round-robin studies on N-Nitroso Lisinopril, this document

synthesizes information from established analytical techniques for nitrosamines in active

pharmaceutical ingredients (APIs). The presented data is illustrative, reflecting typical

performance characteristics to guide laboratories in method selection and validation.

The presence of N-nitrosamine impurities in pharmaceuticals is a critical concern as they are

classified as probable human carcinogens.[1] N-Nitroso Lisinopril is a potential impurity that

can form during the synthesis or storage of Lisinopril, a widely used angiotensin-converting

enzyme (ACE) inhibitor.[2][3] Therefore, robust and sensitive analytical methods are necessary

for its quantification at trace levels.

Comparative Analysis of Analytical Techniques
The choice of an analytical method for N-Nitroso Lisinopril quantification is a balance

between required sensitivity, sample throughput, and available resources. The following table

summarizes key performance parameters for High-Performance Liquid Chromatography with

UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas

Chromatography-Mass Spectrometry (GC-MS).
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Parameter HPLC-UV LC-MS/MS

Principle Ultraviolet Absorbance Mass-to-Charge Ratio

Limit of Detection (LOD) ~ 4.7 ng/mL[4]
As low as 15.625 pg/mL for

some nitrosamines[4]

Limit of Quantification (LOQ) ~ 14.4 ng/mL[4]
Method dependent, often in

the low pg/mL to ng/mL range

Linearity (r²) > 0.995 > 0.999

Precision (%RSD) < 15% < 10%

Accuracy (% Recovery) 85-115% 90-110%

Selectivity Moderate High

Instrumentation Cost Low High

Technical Expertise Intermediate High

Experimental Protocols
The following are generalized protocols for the quantification of N-Nitroso Lisinopril, which

should be optimized and validated by each participating laboratory.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often employed for the analysis of lisinopril in pharmaceutical formulations and

can be adapted for the detection of related impurities.[5]

Instrumentation: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate

buffer at pH 3.0) and an organic solvent like acetonitrile or methanol.

Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.

Detection Wavelength: 215 nm.

Sample Preparation:

Accurately weigh the sample of Lisinopril drug substance or crushed tablets.

Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components).

Filter the solution through a 0.45 µm filter prior to injection.

Standard Preparation:

Prepare a stock solution of N-Nitroso Lisinopril reference standard in methanol.

Perform serial dilutions with the diluent to construct a calibration curve.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective method, making it ideal for quantifying trace-level

nitrosamine impurities.[1]

Instrumentation: An LC system coupled to a tandem mass spectrometer (MS/MS).

Column: A high-resolution C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol or

acetonitrile.

Flow Rate: 0.2-0.4 mL/min.

Ionization Source: Electrospray Ionization (ESI) in positive mode.

Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor and product

ions for N-Nitroso Lisinopril.

Sample Preparation:
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Dissolve the sample in the initial mobile phase conditions.

For complex matrices, a solid-phase extraction (SPE) may be necessary to remove

interfering components.

Standard Preparation:

Prepare a stock solution of N-Nitroso Lisinopril.

Create calibration standards in the same diluent as the sample. The use of a stable

isotope-labeled internal standard is recommended.

Diagrams
The following diagrams illustrate the workflow of an inter-laboratory comparison and the logical

relationships in the analytical process.
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Caption: Workflow for an inter-laboratory comparison study.
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Caption: Logical relationships in the analytical quantification process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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